molecular formula C15H24O5 B12321751 3-Hydroxy Desoxy-dihydroartemisinin

3-Hydroxy Desoxy-dihydroartemisinin

Cat. No.: B12321751
M. Wt: 284.35 g/mol
InChI Key: HTYSVFNZNVQCLV-UHFFFAOYSA-N
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Description

3-Hydroxy Desoxy-dihydroartemisinin is a derivative of artemisinin, a compound originally extracted from the plant Artemisia annua Artemisinin and its derivatives are well-known for their potent antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Desoxy-dihydroartemisinin typically involves the reduction of artemisinin. One common method is the reduction of artemisinin using sodium borohydride, which converts the lactone moiety of artemisinin into a lactol. This reaction is carried out under mild conditions to preserve the integrity of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Desoxy-dihydroartemisinin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different hydroxylated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-Hydroxy Desoxy-dihydroartemisinin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy Desoxy-dihydroartemisinin involves the generation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species can damage essential macromolecules in target cells, leading to cell death. The compound targets various molecular pathways, including apoptosis-related proteins (BAX, FASL, caspase-3), multi-drug resistance genes, and inflammation-related molecules (NF-κB, COX2) .

Comparison with Similar Compounds

  • Deoxydihydroartemisinin
  • 3-Desoxy-dihydroartemisinin
  • Dihydroartemisinin-furano acetate-d3
  • Deoxyartemisinin
  • Artemisinin G
  • Artemisinin B

Uniqueness: 3-Hydroxy Desoxy-dihydroartemisinin stands out due to its unique hydroxyl group, which can influence its reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications .

Properties

IUPAC Name

1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-7-4-5-9-8(2)12(17)18-13-15(9)10(7)6-11(16)14(3,19-13)20-15/h7-13,16-17H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYSVFNZNVQCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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